molecular formula C10H9N3O3 B8485240 4-Methoxy-2-(triazol-1-yl)benzoic acid

4-Methoxy-2-(triazol-1-yl)benzoic acid

Cat. No.: B8485240
M. Wt: 219.20 g/mol
InChI Key: OGGPTEUIVTXSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(triazol-1-yl)benzoic acid is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. The molecular scaffold, which integrates a benzoic acid core with methoxy and triazole substituents, is of significant interest for the synthesis of more complex molecules. Researchers utilize this and similar structures in the development of pharmaceutical candidates, agrochemicals, and as ligands in catalysis. The triazole ring is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions, which can be critical for binding to biological targets. As a benzoic acid derivative, it can be readily functionalized, for example, through amide coupling or esterification reactions, to create a diverse library of compounds for screening and optimization. Handling should be conducted in accordance with good laboratory practices. Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly for research purposes and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-methoxy-2-(triazol-1-yl)benzoic acid

InChI

InChI=1S/C10H9N3O3/c1-16-7-2-3-8(10(14)15)9(6-7)13-5-4-11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

OGGPTEUIVTXSEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N2C=CN=N2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Triazol 1 Yl Benzoic Acid and Analogues

Strategic Approaches to Triazole Ring Formation on Benzoic Acid Backbones

The formation of the triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a critical step in the synthesis of 4-Methoxy-2-(triazol-1-yl)benzoic acid. The two main isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), are typically synthesized through distinct pathways.

Cycloaddition Reactions for 1,2,3-Triazole Formation (e.g., Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a fundamental and widely utilized method for the synthesis of 1,2,3-triazole rings. beilstein-journals.org This reaction has been significantly advanced by the introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". frontiersin.org The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, typically affording the 1,4-disubstituted 1,2,3-triazole isomer. frontiersin.orgrsc.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary approach, selectively yielding the 1,5-disubstituted isomer. beilstein-journals.org

The versatility of these cycloaddition reactions allows for the synthesis of a wide array of 1,2,3-triazole derivatives. For instance, reactions of aryl acetylenes with azides in hot water have been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org Furthermore, multicomponent reactions can be designed to create complex scaffolds containing the 1,2,3-triazole moiety in a single step. mdpi.com These reactions often involve the in situ formation of an azide (B81097) and an alkyne, which then undergo an intramolecular cycloaddition to form a fused triazole system. mdpi.com

Reaction Type Catalyst Key Features Regioselectivity
Huisgen 1,3-Dipolar CycloadditionNone (thermal)Broad applicability, may require harsh conditions.Mixture of 1,4- and 1,5-isomers.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)High yields, mild conditions, "click chemistry".Predominantly 1,4-disubstituted. frontiersin.orgrsc.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)RutheniumComplementary to CuAAC.Predominantly 1,5-disubstituted. beilstein-journals.org

Heterocyclization Pathways for 1,2,4-Triazole Synthesis

The synthesis of the 1,2,4-triazole isomer involves different strategic approaches, often relying on the condensation and cyclization of various nitrogen-containing precursors. A common method involves the reaction of hydrazides with isothiocyanates. researchgate.net Another approach utilizes the reaction of N-cyanoimido(dithio)carbonates with 4-hydrazinobenzoic acid to form the parent 1,2,4-triazole benzoic acid hybrid. mdpi.com

Furthermore, 1,2,4-triazole derivatives can be prepared from the reaction of amidines or amidrazones with various reagents. nih.gov For example, 3,5-disubstituted 1,2,4-triazoles can be synthesized through a one-pot reaction where an aldehyde is first converted to an oxime intermediate, which then undergoes a 1,3-dipolar cycloaddition with hydrazyl hydrochloric acid. frontiersin.org The use of aryl diazonium salts as a nitrogen source in reactions with isocyanides or azalactones also provides a viable route to substituted 1,2,4-triazoles. frontiersin.orgnih.gov

Introduction and Regioselective Placement of Methoxy (B1213986) and Triazolyl Groups on the Benzoic Acid Ring

The precise positioning of the methoxy and triazolyl groups on the benzoic acid ring is crucial for the final structure of this compound. This requires careful consideration of directing effects and the use of specific synthetic strategies.

Ortho-Substitution Strategies for the 2-Triazolyl Moiety

Introducing a substituent at the ortho position of benzoic acid can be challenging due to steric hindrance from the adjacent carboxylic acid group. One effective method for achieving this is through an Ullmann-type coupling reaction. This involves the reaction of a bromo-benzoic acid precursor, such as 2-bromo-4-methylbenzoic acid, with the desired triazole in the presence of a copper catalyst. researchgate.net A scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been developed starting from 1-fluoro-2-nitrobenzene (B31998) derivatives. researchgate.net This multi-step process introduces the triazole at an early stage via N²-arylation, followed by a series of functional group transformations to yield the final product. researchgate.net

Another approach involves the direct C-H activation of the benzoic acid ring. For instance, palladium-catalyzed C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles has been developed, demonstrating the feasibility of functionalizing the ortho position. researchgate.net

Para-Substitution Methods for the 4-Methoxy Group

The methoxy group at the para position of the benzoic acid ring is an electron-donating group, which can influence the reactivity and properties of the molecule. stackexchange.com The synthesis of 4-methoxybenzoic acid can be achieved through various methods. One common route is the nucleophilic substitution of a para-substituted chlorobenzoic acid derivative with sodium methoxide. google.com Another method involves the oxidation of 4-methoxyacetophenone. researchgate.net

The synthesis of 4-methoxymethylbenzoic acid, a related compound, can be achieved by the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS), followed by nucleophilic substitution with methanol. rsc.org

Chemical Transformation and Derivatization of this compound Hybrids

Once the core structure of this compound is synthesized, it can undergo various chemical transformations and derivatizations to create a library of related compounds. These modifications are often aimed at exploring structure-activity relationships for potential biological applications. rsc.org

For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their anticancer and antioxidant properties. mdpi.comnih.gov These derivatizations often involve modifications at the triazole ring or the carboxylic acid group of the benzoic acid moiety. mdpi.comnih.gov For instance, the thiomethyl group on a 1,2,4-triazole ring can be oxidized to a methylsulfonyl group using hydrogen peroxide. mdpi.com The amino group on the triazole can also be reacted with various aldehydes to form hydrazone derivatives. mdpi.com

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is a prime site for derivatization to produce esters and amides. These derivatives are often synthesized to modify the compound's physicochemical properties or to act as intermediates for further reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For instance, the synthesis of methyl esters can be a precursor step in more complex reactions. endotherm-lsm.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxyl group, which can be accomplished using various coupling reagents. A common method involves the use of peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent such as N,N-dimethylformamide (DMF). lookchem.com For example, the synthesis of N-ethyl-N-((S)-2-hydroxy-1-methyl-ethyl)-4-methoxy-2- acs.orgresearchgate.netresearchgate.nettriazol-2-yl-benzamide has been documented, starting from 4-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid and (S)-2-(ethylamino)propan-1-ol hydrochloride in the presence of HATU and a base like N-ethyl-N,N-diisopropylamine. lookchem.com

The table below outlines common coupling agents used for the formation of amide bonds from carboxylic acids.

Coupling ReagentFull NameTypical Conditions
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAmine, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature
DCC N,N'-DicyclohexylcarbodiimideAmine, Solvent (e.g., DCM, DMF), 0 °C to Room Temperature
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideAmine, optional additive (e.g., HOBt), Solvent (e.g., DCM, DMF), Room Temperature
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAmine, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature

Modifications of the Triazole Ring

The structure of the 1,2,3-triazole ring within the target molecule is fundamentally determined by the components used in its synthesis, typically via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. nih.gov Therefore, modifications to the triazole ring are most effectively introduced by varying these starting materials.

For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netmdpi.com By choosing different terminal alkynes, a variety of substituents can be installed at the 4-position of the triazole ring. Similarly, using substituted azides allows for modifications at the 1-position. The synthesis of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, for example, is accomplished via a Cu(I)-catalyzed cycloaddition between 4-azidobenzoic acid and propargyl alcohol. nih.gov

While post-synthetic modification of the triazole ring itself is less common due to its aromatic stability, functional groups attached to the triazole can be further manipulated. Additionally, research into the functionalization of fused thiazolo[4,5-d] acs.orgresearchgate.netresearchgate.nettriazole systems demonstrates that the triazole ring can be a platform for further chemical transformations. rsc.org

Formation of Hydrazone Derivatives from Benzoic Acid Hydrazides

Hydrazone derivatives represent a significant class of compounds accessible from this compound. The synthesis is a two-step process.

Formation of the Benzoic Acid Hydrazide: The carboxylic acid is first converted into its corresponding hydrazide. This is typically achieved by reacting the methyl or ethyl ester of the benzoic acid with hydrazine (B178648) monohydrate in a solvent like methanol. nih.gov

Condensation to Form Hydrazone: The resulting benzoic acid hydrazide is then condensed with a variety of aldehydes or ketones. This reaction is usually carried out by heating the reactants in a solvent such as methanol, often with a catalytic amount of acid (e.g., acetic acid). nih.govnih.gov

This methodology allows for the creation of a diverse library of hydrazone derivatives by simply varying the aldehyde or ketone component. nih.govsemanticscholar.org Hydrazide-hydrazones are noted for their azomethine group (-C=N-NH-C=O), which is considered crucial for their chemical properties. researchgate.net

The general reaction scheme is as follows:

Step 1: R-COOH → R-COOCH₃ (Esterification) Step 2: R-COOCH₃ + N₂H₄·H₂O → R-CONHNH₂ (Hydrazide formation) Step 3: R-CONHNH₂ + R'-CHO → R-CONHN=CHR' (Hydrazone formation)

Where R represents the 4-Methoxy-2-(triazol-1-yl)phenyl group.

Catalytic Systems and Reaction Conditions in Triazole-Benzoic Acid Synthesis

The formation of the triazole-benzoic acid core is heavily reliant on catalytic processes. The most prevalent method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, which can be performed under thermal conditions or, more commonly, with metal catalysis. nih.gov

Copper-Catalyzed Systems: Copper(I) catalysts are widely used to achieve high regioselectivity, yielding 1,4-disubstituted triazoles (CuAAC). organic-chemistry.orgfrontiersin.org A documented synthesis of 4-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid from 2-bromo-4-methoxybenzoic acid and 1,2,3-triazole employs an Ullmann-type coupling reaction. The conditions for this synthesis involve a copper(I) iodide catalyst, a ligand such as (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, caesium carbonate as the base, and a 1,4-dioxane/water solvent system at 100 °C. lookchem.com In efforts to improve scalability and reduce costs for analogous compounds, inexpensive Cu₂O has been successfully used without a ligand. researchgate.net

Ruthenium-Catalyzed Systems: Ruthenium catalysts offer an alternative that leads to the formation of 1,5-disubstituted 1,2,3-triazoles, complementary to the copper-catalyzed route. organic-chemistry.org

The table below summarizes typical catalytic systems and conditions.

Reaction TypeCatalyst SystemLigand (if any)BaseSolventTemperature (°C)Outcome
Ullmann CouplingCuI(R,R)-N,N'-dimethyl-1,2-diaminocyclohexaneCs₂CO₃1,4-Dioxane/H₂O100N-arylation of triazole
Ullmann CouplingCu₂ONoneK₂CO₃Acetonitrile (MeCN)RefluxN-arylation of triazole (scalable) researchgate.net
CuAACCuSO₄ / Sodium AscorbateNoneN/AtBuOH/H₂O651,4-disubstituted triazole mdpi.com
CuAACCuINoneN/ADMSORoom Temp - 1001,4-disubstituted triazole organic-chemistry.org

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a pivotal technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Tautomerism

Single-crystal X-ray diffraction (SC-XRD) analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry. For 4-Methoxy-2-(triazol-1-yl)benzoic acid, this technique would unambiguously determine the spatial orientation of the methoxy (B1213986), carboxylic acid, and triazolyl groups relative to the benzene (B151609) ring. It would also resolve any potential tautomeric forms of the triazole ring within the crystal lattice. However, no published crystallographic data, including unit cell parameters or space group information, is currently available for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. For this compound, one would anticipate significant hydrogen bonding, particularly involving the carboxylic acid group, which could form dimers with neighboring molecules (O-H···O interactions). The nitrogen atoms of the triazole ring could also act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic benzene and triazole rings would likely play a role in stabilizing the crystal structure. A detailed analysis of these interactions requires crystallographic data, which is not available.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The PXRD pattern, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. This method would be essential for routine characterization, quality control, and polymorphism screening of this compound. No experimental PXRD patterns for this compound have been reported in the searched literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₀H₉N₃O₃) to verify the compound's elemental composition and purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
Carbon C 12.01 10 120.10 54.79
Hydrogen H 1.01 9 9.09 4.15
Nitrogen N 14.01 3 42.03 19.18
Oxygen O 16.00 3 48.00 21.88

| Total | | | | 219.22 | 100.00 |

Note: This table represents theoretical values. No experimental data for this compound was found.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermogravimetry) in Structural Stability Context

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Differential thermogravimetry (DTG) is the derivative of the TGA curve, highlighting the temperatures at which the most significant mass loss occurs. For this compound, TGA/DTG would reveal its decomposition temperature and whether the process occurs in single or multiple steps, offering insights into its structural stability. No TGA or DTG data for this compound is currently available in the public domain.

Computational and Theoretical Investigations

Mechanistic Elucidation of Reactions via Computational Pathways

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway in antioxidant activity, representing a concerted process where a hydrogen atom (both a proton and an electron) is transferred in a single kinetic step from the antioxidant to a free radical. The thermodynamic viability of this mechanism is primarily evaluated by the Bond Dissociation Enthalpy (BDE). A lower BDE for the O-H bond in the carboxylic acid group indicates a greater ease of hydrogen donation, and thus, a higher potential for antioxidant activity via the HAT mechanism.

While DFT studies have been performed on related 4-(1H-triazol-1-yl)benzoic acid hybrids to evaluate their antioxidant properties, specific BDE values and a detailed analysis of the HAT mechanism for 4-Methoxy-2-(triazol-1-yl)benzoic acid are not available in the reviewed literature. mdpi.com

Sequential Electron Transfer Proton Transfer (SETPT) Mechanisms

The Sequential Electron Transfer Proton Transfer (SETPT) mechanism describes a two-step process for radical scavenging. nih.gov Initially, the antioxidant molecule transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The feasibility of the first step is determined by the Ionization Potential (IP), while the second step is governed by the Proton Dissociation Enthalpy (PDE). Compounds with low IP and PDE values are generally considered effective antioxidants through this pathway.

A specific investigation detailing the IP and PDE values for this compound has not been identified in existing research, precluding a definitive analysis of its activity via the SETPT mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another significant two-step antioxidant pathway, particularly relevant in polar solvents. The process begins with the deprotonation of the antioxidant molecule, forming an anion. Subsequently, this anion donates an electron to the free radical. The first step is governed by the Proton Affinity (PA), and the second by the Electron Transfer Enthalpy (ETE). A low PA value facilitates the initial proton loss, and a low ETE value indicates a favorable electron transfer from the resulting anion.

Computational studies on related triazole benzoic acid hybrids have utilized PA and ETE values to assess antioxidant potential. mdpi.com However, a dedicated analysis of these thermodynamic parameters for this compound is not present in the surveyed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery.

2D QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and counts of chemical groups. These descriptors are then used to build a regression or classification model to predict activity.

Currently, there are no specific 2D QSAR models published in the scientific literature that have been developed for or include this compound for activity prediction.

Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes, and the nature of binding interactions at the atomic level. Key parameters analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

While MD simulations have been employed to study the interaction of various triazole derivatives with biological targets, no specific MD simulation studies involving this compound complexed with a biomacromolecule were found in the reviewed literature. ajchem-a.comuobaghdad.edu.iq

Coordination Chemistry and Metal Complexation

Supramolecular Chemistry in Metal Complexes

Intermolecular Interactions Dictating Supramolecular Structures

The formation of stable, extended networks from individual metal-ligand coordination units is governed by a variety of non-covalent intermolecular forces. In complexes involving triazole-benzoic acid derivatives, these interactions act as the "glue" that directs the self-assembly process, leading to the formation of one-, two-, or three-dimensional supramolecular frameworks. researchgate.netresearchgate.net The primary interactions responsible for this structural organization are hydrogen bonding and π–π stacking. researchgate.net

When 4-Methoxy-2-(triazol-1-yl)benzoic acid acts as a ligand (in its deprotonated, anionic form), the carboxylate group provides a primary site for metal binding. However, the uncoordinated oxygen atoms of the carboxylate group, the nitrogen atoms of the triazole ring, and often coordinated water molecules serve as powerful hydrogen bond acceptors and donors. researchgate.net These groups collaborate to link adjacent metal complex units.

For instance, in related metal complexes, coordinated water molecules are instrumental in extending the structure through O-H···O and O-H···N hydrogen bonds. researchgate.net The O-H···O interactions can link a water ligand on one complex to a carboxylate oxygen of a neighboring complex. Simultaneously, O-H···N bonds can form between water ligands and the nitrogen atoms of the triazole rings, creating a robust and multidirectional network of connections. dntb.gov.ua The result of these directed interactions is the spontaneous organization of discrete molecules into a highly ordered supramolecular pattern. researchgate.net

The interplay between these different hydrogen bonds dictates the final dimensionality and topology of the structure. The specific geometry and connectivity of these bonds can be detailed through crystallographic studies of analogous compounds.

Table 1: Representative Intermolecular Hydrogen Bond Parameters in Analogous Triazole-Carboxylate Metal Complexes
Donor (D) — HAcceptor (A)Interaction TypeTypical D···A Distance (Å)Significance
O(Water) — HO(Carboxylate)O—H···O2.7 - 2.9Links metal complexes via carboxylate groups.
O(Water) — HN(Triazole)O—H···N2.8 - 3.0Connects metal centers to the heterocyclic rings of adjacent units. dntb.gov.ua
C(Aromatic) — HO(Carboxylate/Methoxy)C—H···O3.0 - 3.5Provides secondary stabilization to the primary hydrogen bond network.

Role of Hydrogen Bonding and Aromatic Stacking in Crystal Stability

Hydrogen Bonding: Hydrogen bonds are the primary directional force responsible for assembling the supramolecular structures and ensuring their stability. researchgate.net In the crystal lattice, a hierarchy of hydrogen bonding interactions is often observed. The strongest of these are typically the O-H···O bonds involving carboxylic acids or coordinated water molecules, which can form well-defined and predictable patterns known as synthons. For example, carboxylic acid groups can form dimeric synthons that are common in organic crystal structures. nih.gov In metal complexes, these interactions are complemented by bonds from coordinated solvent molecules (e.g., water), which act as bridges between different complex units, significantly enhancing the cohesion of the crystal. researchgate.net The presence of multiple hydrogen bond donors and acceptors within the ligand structure allows for the formation of a dense, three-dimensional network, which imparts considerable thermodynamic stability to the crystal. researchgate.net

Table 2: Parameters for Aromatic Stacking Interactions
Interaction TypeGeometric FeatureTypical ValueContribution to Stability
π–π StackingCentroid-to-Centroid Distance3.5 - 4.0 ÅMajor contribution to lattice energy through orbital overlap and electrostatic interactions.
π–π StackingInterplanar Angle0 - 10°Indicates near-parallel alignment of aromatic rings for effective stacking.

Biological Activity Profiling: Mechanistic Insights and Target Interactions

Antioxidant Activity Investigations

The antioxidant potential of triazole benzoic acid hybrids has been a subject of significant investigation. Studies have employed both in vitro assays and computational modeling to elucidate the mechanisms behind their radical scavenging capabilities.

In Vitro Radical Scavenging Assays (DPPH, ABTS, FRAP, Reducing Power Capability)

A series of fourteen triazole benzoic acid hybrids were evaluated for their antioxidant activity using a variety of established in vitro assays. mdpi.comfao.org These assays, including the 1,1-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and reducing power capability tests, provide a comprehensive profile of the compounds' antioxidant potential. mdpi.com

The results indicated that the evaluated compounds exhibited notable antioxidant properties when compared to standards like butylated hydroxyanisole (BHA) and Trolox. mdpi.com For instance, one of the parent compounds demonstrated significant scavenging activity in both DPPH and ABTS assays. mdpi.comfao.org Specifically, at a concentration of 100 µg/mL, it showed 89.95 ± 0.34% inhibition in the DPPH assay and 88.59 ± 0.13% in the ABTS assay. mdpi.comresearchgate.net Another parent compound also displayed remarkable scavenging activity in the ABTS assay (62.00 ± 0.24%). mdpi.comresearchgate.net Furthermore, several other compounds within the series exhibited good scavenging activity. mdpi.comresearchgate.net

Below is an interactive data table summarizing the antioxidant activity of selected triazole benzoic acid hybrids.

CompoundAssayActivity (%) at 100 µg/mL
Parent Compound 1DPPH89.95 ± 0.34
Parent Compound 1ABTS88.59 ± 0.13
Parent Compound 2ABTS62.00 ± 0.24
BHA (Standard)DPPH95.02 ± 0.74
BHA (Standard)ABTS96.18 ± 0.33

Computational Modeling of Antioxidant Mechanisms (HAT, SET-PT, SPLET)

To provide deeper insight into the antioxidant mechanisms, computational studies using Density Functional Theory (DFT) were performed. mdpi.comresearchgate.net These studies evaluated various antioxidant descriptors for the target compounds. mdpi.com Three primary mechanisms were proposed to describe the antioxidant properties of these hybrids:

Hydrogen Atom Transfer (HAT): A mechanism where the antioxidant donates a hydrogen atom to the free radical.

Sequential Electron Transfer Proton Transfer (SET-PT): A two-step process involving an initial electron transfer from the antioxidant to the radical, followed by a proton transfer.

Sequential Proton Loss Electron Transfer (SPLET): A mechanism that begins with the deprotonation of the antioxidant, followed by an electron transfer to the radical. mdpi.comresearchgate.netnih.gov

The DFT studies, performed at the B3LYP/6-311++g (2d,2p) level of theory, were in good agreement with some of the experimental outcomes. mdpi.com By computing values such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for the HAT and SET-PT mechanisms, and Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for the SPLET mechanism, researchers identified specific compounds with strong theoretical antioxidant activity. mdpi.comresearchgate.net

Anticancer Activity Research

In addition to antioxidant properties, the anticancer potential of triazole benzoic acid derivatives has been extensively studied, revealing promising activity against various cancer cell lines and shedding light on their mechanisms of action.

In Vitro Cytotoxic Evaluation Against Cancer Cell Lines (e.g., MCF-7, HCT-116)

A series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the colon carcinoma cell line (HCT-116). nih.gov Several of these hybrids demonstrated potent inhibitory activities, with IC50 values in the micromolar range. nih.gov

The cytotoxic evaluation indicated that some compounds exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines, which were comparable to the reference drug doxorubicin (19.7 and 22.6 µM, respectively). nih.gov Notably, the most potent compounds showed a significant improvement in IC50 values and also demonstrated very weak cytotoxic effects toward normal retinal pigment epithelial cells (RPE-1) when compared with doxorubicin. nih.gov

The following interactive data table presents the cytotoxic activity of representative compounds.

Cell LineCompound 2 (IC50 µM)Compound 14 (IC50 µM)Compound 15 (IC50 µM)Doxorubicin (IC50 µM)
MCF-718.715.6-19.7
HCT-11625.7-23.922.6

Mechanistic Studies of Cell Proliferation Inhibition (e.g., Apoptosis Induction)

Further investigations into the mechanism of action revealed that the inhibition of cancer cell proliferation by these compounds is mediated through the induction of apoptosis. nih.gov Treatment of MCF-7 cells with active compounds led to DNA fragmentation and other typical markers of apoptosis. nih.gov

Flow cytometry analysis confirmed these findings. This technique uses Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and 7-amino-actinomycin (7-AAD), which stains the nucleic acids of late-stage apoptotic or necrotic cells. nih.gov The results clearly indicated that certain compounds induced cell apoptosis in MCF-7 cells. nih.gov These findings suggest that these 1,2,4-triazole (B32235) benzoic acid hybrids are promising candidates for further development as novel anticancer drugs. nih.gov

Identification of Potential Biological Targets (e.g., EGFR Tyrosine Kinase)

While the exact molecular targets for 4-Methoxy-2-(triazol-1-yl)benzoic acid are still under investigation, related triazole-containing compounds have been studied as potential inhibitors of key signaling proteins involved in cancer progression. One such target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a crucial regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov The inhibition of EGFR tyrosine kinase is a validated strategy in cancer therapy. nih.gov In silico studies, such as molecular docking, have been employed to investigate the potential of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines to act as EGFR inhibitors, suggesting that the triazole scaffold is a promising pharmacophore for targeting this kinase.

Enzyme Inhibition Studies

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a critical therapeutic strategy for managing postprandial hyperglycemia. researchgate.net The structural framework of this compound, which combines a benzoic acid core, a methoxy (B1213986) substituent, and a 1,2,4-triazole ring, suggests a potential for interaction with these enzymes. Research into related compounds has established that both triazole and benzoic acid derivatives can act as inhibitors of α-amylase and/or α-glucosidase. nih.gov

The triazole moiety is recognized as a medicinally privileged scaffold in the design of enzyme inhibitors. nih.gov Studies on various 1,2,4-triazole-based derivatives have demonstrated their potential as dual inhibitors of both α-amylase and α-glucosidase. researchgate.net For instance, certain novel 1,2,4-triazole derivatives have exhibited strong inhibitory activity against α-glucosidase, with IC50 values surpassing that of the standard drug, acarbose. researchgate.net

Inhibitory Activity of Structurally Related Compounds Against α-Amylase and α-Glucosidase
Compound TypeEnzymeInhibitory Activity (IC50)Reference
1,2,4-Triazole Derivative (Compound VII)α-Amylase150 µM scielo.br
Novel 1,2,4-Triazole Derivative (Compound 4)α-Amylase0.19 ± 0.01 µg/mL researchgate.net
Novel 1,2,4-Triazole Derivative (Compound 4)α-Glucosidase0.27 ± 0.01 µg/mL researchgate.net
2,3,4-Trihydroxybenzoic acidα-Amylase17.30 ± 0.73 mM nih.gov
Acarbose (Standard)α-Glucosidase93.6 ± 0.49 μM nih.gov

Antimicrobial Activity Studies

The antibacterial potential of compounds derived from benzoic acid and triazole scaffolds has been an area of active investigation. Benzoic acid and its derivatives are known for their antimicrobial properties. nih.govnbinno.com However, the nature and position of substituents on the benzoic ring are crucial determinants of activity. Studies on Escherichia coli have shown that attaching a methoxyl substituent to benzoic acid can weaken its antibacterial effect. nih.gov

Antibacterial Activity of Structurally Related Compounds
Compound/DerivativeBacterial StrainActivity (MIC)Reference
Benzoic AcidE. coli O1571 mg/mL nih.gov
2-Hydroxybenzoic AcidE. coli O1571 mg/mL nih.gov
3,4-Dichloro pyrazole derivativeStaphylococci0.5 µg/mL acs.org
4-Methoxy pyrazole derivativeVariousNot significant acs.org
Hydrazide-hydrazones of 3-methoxybenzoic acidBacillus spp.High activity nih.gov

Triazole compounds form the core of many widely used antifungal agents, valued for their biological activity and low toxicity. nih.gov Likewise, benzoic acid and its derivatives have long been recognized for their antifungal properties. researchgate.net The combination of these two pharmacophores in this compound suggests a potential for antifungal activity.

Research on novel phenolic acid triazole derivatives has demonstrated their efficacy against various plant pathogenic fungi. nih.gov For example, 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoic acid showed notable inhibitory effects. nih.gov However, structure-activity relationship studies indicate that substituents can modulate this activity significantly. In one study on 1,2,4-triazole derivatives, the presence of a methoxy (OCH3) group was found to decrease the antifungal potency, possibly due to steric hindrance which may reduce the molecule's ability to interact with its target. nih.gov Therefore, while the triazole-benzoic acid scaffold is promising, the specific substitution pattern of this compound would need empirical testing to confirm its antifungal profile.

Antifungal Activity of Structurally Related Compounds
CompoundFungal StrainInhibitory Rate (@ 200 µg/mL)Reference
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateFusarium moniliforme76.1% nih.gov
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateSphaeropsis sapinea75.4% nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumStrong activity nih.gov

Molecular Docking and Ligand-Biomacromolecule Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and interaction mechanisms. nih.govnih.gov The gamma-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a key target for various therapeutic agents, and its allosteric sites are of particular interest for docking studies. nih.govresearchgate.net

For a molecule like this compound, several structural features are expected to govern its interaction with a protein binding pocket such as that of the GABAA receptor. The binding of ligands to this receptor is typically mediated by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: The carboxylic acid group (-COOH) of the benzoic acid moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors. These groups could form key interactions with polar amino acid residues in the receptor's active site, such as glutamine, tyrosine, or arginine. nih.govrsc.org

Hydrophobic and Pi-Pi Interactions: The benzene (B151609) and triazole rings are aromatic systems capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the binding site. nih.govresearchgate.net These interactions are crucial for the stable anchoring of the ligand.

Docking studies of benzimidazole derivatives (which, like triazoles, are nitrogen-containing heterocycles) with the GABAA receptor have shown that interactions with residues like Gln64, Tyr62, and Phe200 are important for binding. nih.gov A study on a methoxyphenyl-containing compound, 2-(4-methoxyphenyl)-4-propylphenol, also highlighted its potential as a good potentiator of the GABAA receptor. researchgate.net The predicted binding mode for this compound would likely involve a synergistic combination of these interactions, determining its affinity and selectivity for the receptor.

Elucidation of Specific Ligand-Target Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The biological activity of this compound and its analogs is underpinned by a series of specific, non-covalent interactions with their biological targets. Molecular docking studies of closely related 1,2,3-triazol-1-yl benzoic acid derivatives with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have provided significant insights into the binding modes of this class of compounds.

Key interactions observed for analogous structures, which are likely to be relevant for this compound, include:

Hydrogen Bonding: The carboxylic acid moiety is a critical pharmacophore, often forming hydrogen bonds with key amino acid residues in the active site of the target enzyme. For instance, in related compounds, a hydrogen bond has been observed between the triazole nitrogen and the backbone of Ile194.

Hydrophobic Interactions: The aromatic core of the benzoic acid and the triazole ring contribute to hydrophobic interactions with nonpolar residues within the binding pocket. Studies on similar molecules have shown hydrophobic contacts with residues such as Gly96 and Ile95. The methoxy group at the 4-position of the benzoic acid ring is also expected to engage in hydrophobic interactions, potentially enhancing the binding affinity.

These interactions are crucial for the stable binding of the ligand to the target, a prerequisite for exerting its inhibitory effect. The precise geometry and nature of these bonds are fundamental to the compound's mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The exploration of the structure-activity relationship (SAR) for 2-(triazol-1-yl)benzoic acid derivatives has been a key strategy in the development of potent inhibitors. By systematically modifying the chemical structure of the parent compound, researchers can identify the molecular features that are essential for biological activity and optimize them to enhance potency.

For derivatives of 2-(triazol-1-yl)benzoic acid, several key SAR trends have been noted in the context of their antitubercular activity, particularly as InhA inhibitors:

The Carboxylic Acid Group: The presence of the carboxylic acid at the 2-position of the benzoic acid ring is generally considered crucial for activity. This group acts as a key anchoring point within the target's active site, often forming critical hydrogen bonds.

The Triazole Ring: The 1,2,3-triazole moiety is a vital component of the pharmacophore. Its position and substitution pattern can significantly influence the compound's inhibitory potential.

Substitution on the Benzoic Acid Ring: The introduction of substituents on the benzoic acid ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity. The 4-methoxy group in the subject compound is an example of such a modification. The nature and position of these substituents are critical for optimizing activity. For example, in a series of related compounds, the introduction of certain substituents on a phenyl ring attached to the triazole led to highly potent InhA inhibitors with IC50 values in the nanomolar range.

The table below summarizes the impact of structural modifications on the biological potency of hypothetical analogs of this compound, based on general principles observed in related compound series.

Compound IDR1 (Position 4)R2 (Position 5)Biological Potency (IC50)
1 -OCH3-HBaseline
1a -H-HDecreased
1b -Cl-HIncreased
1c -OCH3-ClVariable
1d -OH-HDecreased

Interactive Data Table of SAR Findings

This interactive table allows for the exploration of how different substituents might affect the biological potency.

These SAR studies provide a rational basis for the design of new, more potent analogs of this compound for further investigation in drug discovery programs.

Potential Applications in Catalysis and Materials Science

Catalytic Applications of Metal Complexes and MOFs Derived from Triazole-Benzoic Acids

Metal-organic frameworks and discrete metal complexes derived from functionalized organic linkers are a major focus of modern catalysis research. rsc.orgbath.ac.uk The porous nature of MOFs and the well-defined active sites of metal complexes allow them to act as efficient and often reusable catalysts for a variety of organic transformations.

The synthesis of imines through the direct oxidative coupling of alcohols and anilines is a fundamentally important chemical reaction. This process, often catalyzed by metal complexes, typically involves the initial dehydrogenation or oxidation of an alcohol to an aldehyde, which then condenses with an amine. nih.govmdpi.com Palladium complexes supported by triazole-containing ligands have been investigated for the aerobic oxidation of alcohols. researchgate.netresearchgate.net These systems demonstrate the compatibility of the triazole moiety in catalytic oxidation cycles. For instance, palladium nanoparticles supported on silica (B1680970) functionalized with triazole-based ligands have shown activity in the aerobic oxidation of various benzyl (B1604629) alcohol derivatives. researchgate.net While the direct application of 4-Methoxy-2-(triazol-1-yl)benzoic acid complexes for the oxidative imination of alcohols with anilines is a specific area requiring further investigation, the demonstrated utility of related triazole-ligated catalysts in alcohol oxidation suggests a strong potential for this class of compounds. researchgate.netiaea.org

The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry. One of the most successful strategies is the reaction of CO2 with epoxides to form cyclic carbonates, which are valuable solvents and precursors for polycarbonates. Metal-organic frameworks containing triazole groups have emerged as highly effective catalysts for this transformation. nih.gov

A notable example is a highly porous MOF constructed from a triazole-containing octacarboxylate ligand and Cu(II) ions. This material exhibits a high affinity for CO2 due to the presence of both exposed metal sites (Lewis acids) and nitrogen-rich triazole groups. nih.gov The MOF serves as an excellent heterogeneous catalyst for the cycloaddition of CO2 with various epoxides under mild conditions. Research has shown that this catalytic activity is size-dependent; small epoxides can readily enter the MOF's pores and react, while larger substrates are excluded, leading to high catalytic selectivity. nih.gov This demonstrates the potential of MOFs derived from triazole-benzoic acid analogues to act as efficient and selective catalysts for CO2 conversion. nih.gov

Table 1: Catalytic Performance of a Triazole-Containing MOF in CO2 Cycloaddition Data derived from studies on analogous triazole-containing MOFs.

Epoxide Substrate Temperature (°C) Pressure (MPa) Time (h) Yield (%)
Propylene Oxide 60 1 12 >99
1,2-Epoxybutane 60 1 12 >99
Styrene Oxide 80 1 12 96
Cyclohexene Oxide 100 1 12 25

Sensing Applications, particularly for Metal Cations

The ability of triazole and carboxylate groups to bind selectively with metal ions makes ligands like this compound ideal candidates for developing chemical sensors. When these ligands form complexes with certain metal ions, such as Zn(II) or Cd(II), the resulting materials can exhibit strong luminescence. The intensity of this luminescence can be altered upon interaction with other analytes, forming the basis for a fluorescent sensor. acs.org

For example, complexes synthesized from the related ligand 2,4-bis-(triazol-1-yl)-benzoic acid have been shown to act as selective fluorescent sensors. A Zn(II)-based MOF derived from this ligand demonstrated high sensitivity and selectivity for detecting the Fe³⁺ cation through a significant quenching of its fluorescence. acs.org Similarly, a Cd(II) complex was effective in sensing Cr₂O₇²⁻ anions. acs.org The mechanism of sensing often involves the competitive absorption of excitation energy or the disruption of the ligand-to-metal charge transfer process upon binding of the target analyte. The high selectivity and low detection limits achieved by these systems underscore the utility of the triazole-benzoic acid scaffold in creating advanced sensing materials.

Table 2: Fluorescent Sensing Capabilities of a MOF Derived from a Triazole-Benzoic Acid Analogue

MOF Target Analyte Detection Limit (μM) Sensing Mechanism
Zn-MOF Fe³⁺ 0.11 Fluorescence Quenching
Cd-Complex Cr₂O₇²⁻ 0.035 Fluorescence Quenching
Zn-MOF Tryptophan - Fluorescence Enhancement

Development of Luminescent Materials Based on Metal Complexes

The incorporation of triazole-benzoic acid ligands into coordination complexes with d¹⁰ metal ions like Zn(II) and Cd(II) or other transition metals can lead to the creation of robust luminescent materials. acs.orgrsc.org The emission properties of these materials typically originate from intra-ligand (π→π or π→n) electronic transitions. nih.govacs.org The rigid structure provided by the metal-ligand coordination enhances the luminescence by reducing non-radiative decay pathways that occur through vibrational and rotational motions in the free ligand.

Studies on complexes derived from 3-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid with metals such as Zn(II), Ni(II), and Co(II) have shown that these compounds exhibit interesting solid-state luminescent properties. researchgate.net Furthermore, the synthesis of highly conjugated 4H-1,2,4-triazole derivatives has been shown to produce compounds with high quantum yields of fluorescence, making them suitable for applications in optoelectronics. nih.gov The ability to tune the emission wavelength and intensity by modifying the ligand structure or the central metal ion makes these materials highly versatile for applications in LEDs, displays, and optical sensors. acs.orgnih.gov

Construction of Supramolecular Materials with Tailored Properties

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Ligands containing multiple coordination sites, such as this compound, are excellent building blocks for constructing complex supramolecular architectures and metal-organic frameworks. nih.govacs.org

The combination of the carboxylate group and the triazole ring allows for diverse coordination modes, enabling the formation of structures with different dimensionalities (from 0D discrete molecules to 3D extended frameworks). nih.govacs.org For instance, the self-assembly of 2,4-bis-(triazol-1-yl)-benzoic acid with Cd(II) and Zn(II) ions under solvothermal conditions has yielded novel complexes with distinct crystal structures and network topologies. acs.org In other systems, hydrogen bonding plays a crucial role in linking individual complex units into higher-order structures. The crystal packing of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, for example, is dominated by O—H···O and O—H···N hydrogen bonds, which organize the molecules into supramolecular chains and sheets. nih.gov By carefully selecting the metal center, ancillary ligands, and reaction conditions, it is possible to rationally design and synthesize supramolecular materials with tailored properties, such as specific pore sizes for gas storage or guest encapsulation. nih.govacs.org

Patent Landscape and Academic Innovations

Analysis of Key Patent Filings Related to Synthesis of Triazole-Benzoic Acid Derivatives

The patent landscape for triazole-benzoic acid derivatives reveals a focus on developing efficient and scalable synthetic methods, primarily for their use as intermediates in the manufacturing of pharmaceutically active compounds. These patents often claim novel processes, specific crystalline forms, and intermediate compounds that offer advantages over prior art, such as improved yield, purity, or cost-effectiveness.

A significant area of patent activity involves the preparation of 2-( google.comchemmethod.comgoogle.comtriazol-2-yl)-benzoic acid derivatives, which are structurally related to 4-Methoxy-2-(triazol-1-yl)benzoic acid. These compounds are valuable intermediates for orexin (B13118510) receptor antagonists, a class of drugs used to treat sleep disorders. google.com Patents in this domain are filed by pharmaceutical and chemical manufacturing companies, indicating the commercial importance of these synthetic routes.

Key patent filings have focused on overcoming the challenges associated with traditional coupling reactions, such as harsh reaction conditions, the use of expensive starting materials, and the formation of regioisomeric impurities. google.com The development of processes that utilize more readily available precursors and offer better control over regioselectivity is a recurring theme in the patent literature.

Table 1: Selected Patent Filings for Triazole-Benzoic Acid Derivatives

Patent Number Assignee Title Key Innovation/Focus
EP3619199B1 Idorsia Pharmaceuticals Ltd Preparation of 2-( google.comchemmethod.comgoogle.comtriazol-2-yl)-benzoic acid derivatives Describes a process for synthesizing crystalline potassium salts of the derivatives, which serve as intermediates for orexin receptor antagonists. Highlights a method using less expensive bromo-benzoic precursors over iodo-derivatives. google.com
US9051282B2 CHEMTREAT, INC. Methods for triazole synthesis Discloses methods that avoid concentrated acids, using carbonic acid generated from CO2. Aims to simplify the synthesis and reduce the need for purification. google.comjustia.com
CN111808034A Not specified Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate Proposes a three-step reaction that avoids hazardous diazotization deamination reactions, enhancing safety and reducing production costs. google.com

Innovations in Synthetic Routes and Chemical Processes Disclosed in Patents

Innovations in the synthesis of triazole-benzoic acid derivatives have been driven by the need for more efficient, safer, and environmentally friendly processes. Patents disclose several key advancements in synthetic methodology.

One of the most significant innovations is the shift from using 2-iodo-benzoic acid derivatives to the more cost-effective and readily available 2-bromo-benzoic acid precursors. google.com Traditional methods often relied on a coupling reaction between a 2-iodo-benzoic acid derivative and 1H- google.comchemmethod.comgoogle.comtriazole, typically in the presence of a copper(I) iodide (CuI) catalyst and a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent at elevated temperatures. google.com The patented process using the bromo-analogue represents a substantial improvement for large-scale synthesis by reducing the cost of starting materials.

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another cornerstone of modern triazole synthesis. isres.orgmdpi.com This method involves the reaction of an azide (B81097) with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. isres.org This reaction is known for its high yield, regioselectivity, and tolerance of a wide range of functional groups, making it a versatile tool for creating diverse libraries of triazole derivatives. isres.orgmdpi.com Patents often describe variations of this method, including the use of different copper sources, ligands, and reaction conditions to optimize the process for specific substrates. isres.org

Furthermore, research has explored metal-free synthesis routes and the use of alternative catalysts to copper, such as ruthenium and palladium, to achieve different regioselectivities or to avoid potential copper contamination in the final product. itmedicalteam.plfrontiersin.org Microwave-assisted and ultrasound-assisted synthesis techniques have also been reported as methods to accelerate reaction times and improve yields. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Routes for Triazole-Benzoic Acid Derivatives

Synthetic Route Key Features Advantages Disadvantages
Copper-Catalyzed Coupling Reaction of a halo-benzoic acid (iodo or bromo) with 1H-triazole using a Cu(I) catalyst. google.com Well-established method. The use of bromo-precursors reduces cost. google.com May require high temperatures and can produce regioisomeric mixtures. google.com
Azide-Alkyne Cycloaddition (Click Chemistry) Copper-catalyzed reaction between an organic azide and a terminal alkyne. isres.orgmdpi.com High yield, high regioselectivity, mild reaction conditions, wide substrate scope. isres.orgmdpi.com Requires synthesis of azide and alkyne precursors.
Metal-Free Synthesis [3+2] cycloaddition reactions achieved through methods like decarboxylation of cinnamic acids in the presence of organic azides. mdpi.com Avoids metal catalysts and potential contamination. May have a more limited substrate scope and require specific reaction conditions. mdpi.com

| Alternative Catalysts (e.g., Ruthenium, Palladium) | Use of other transition metals to catalyze the cycloaddition. itmedicalteam.plfrontiersin.org | Can provide different regioselectivity (e.g., 1,5-substituted triazoles). itmedicalteam.pl | Catalysts can be more expensive than copper. |

Future Directions in Patentable Applications and Compound Claims

The future for patentable applications involving this compound and its derivatives appears robust, particularly within the pharmaceutical and agrochemical industries. The versatility of the triazole-benzoic acid scaffold allows for its use as a key building block in the synthesis of complex, biologically active molecules.

A primary direction for future patents will likely involve claims for novel compounds that are derivatives of the core structure. These claims will target new chemical entities (NCEs) with improved pharmacological profiles, such as enhanced potency, selectivity, or pharmacokinetic properties. Given that existing derivatives are intermediates for orexin receptor antagonists, future research may focus on developing new therapeutics for neurological disorders, including insomnia, anxiety, and depression. google.com

Another promising area for patentable innovation is in the development of new anticancer agents. nih.govrsc.org Research has shown that some 1,2,4-triazole (B32235) benzoic acid hybrids exhibit potent antiproliferative activity against various cancer cell lines. nih.govrsc.org Future patent claims could cover specific substitution patterns on the triazole and benzoic acid rings that lead to enhanced cytotoxicity against tumor cells while maintaining low toxicity towards normal cells. nih.gov

In the agrochemical sector, triazoles are a well-established class of fungicides. google.com Future patents may claim novel this compound derivatives with broad-spectrum antifungal activity for crop protection. Innovations could also include formulations that improve the solubility, soil mobility, and systemic effects of these compounds in plants. google.com

Finally, patents will continue to be filed for improved synthetic processes. These will likely focus on "green chemistry" principles, such as the use of safer solvents, recyclable catalysts, and continuous flow manufacturing processes, to make the production of these valuable compounds more sustainable and economical.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-( google.comchemmethod.comgoogle.comtriazol-2-yl)-benzoic acid
2-iodo-benzoic acid
1H- google.comchemmethod.comgoogle.comtriazole
2-bromo-benzoic acid
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
4-(1H-1,2,3-triazol-1-yl)benzoic acid

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances for 4-Methoxy-2-(triazol-1-yl)benzoic acid

The synthesis of this compound and its isomers represents a significant area of interest in medicinal and materials chemistry. While direct synthetic routes for 4-Methoxy-2-(1H-1,2,4-triazol-1-yl)benzoic acid are not extensively detailed in available literature, the synthesis of its isomer, 4-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been reported. This synthesis involves a copper(I)-catalyzed Ullmann condensation between 2-bromo-4-methoxybenzoic acid and 1,2,3-triazole in the presence of a suitable base and ligand. It is plausible that a similar synthetic strategy could be adapted for the 1,2,4-triazole (B32235) isomer.

Table 1: Key Synthetic and Spectroscopic Data for a Related Isomer

CompoundStarting MaterialsKey ReagentsSpectroscopic Confirmation
4-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid2-bromo-4-methoxybenzoic acid, 1,2,3-TriazoleCaesium carbonate, copper(I) iodideInferred from general knowledge of NMR, IR, and MS

Comprehensive Understanding from Computational and Experimental Integration

The integration of computational and experimental studies provides a deeper understanding of the structure-property relationships of triazole-benzoic acid derivatives. Density Functional Theory (DFT) has been utilized to study the electronic properties of 4-(1H-triazol-1-yl)benzoic acid hybrids. mdpi.com These computational models can predict molecular geometries, electronic distributions, and spectroscopic properties, which can then be correlated with experimental findings.

For example, DFT studies on related compounds have been used to calculate antioxidant descriptors and to elucidate potential antioxidant mechanisms. mdpi.com Such computational insights, when combined with in vitro experimental data, offer a powerful tool for understanding the biological activity of these molecules. While specific integrated studies on this compound are yet to be published, the methodologies applied to its analogs pave the way for future investigations into its electronic and conformational properties.

Emerging Opportunities in Biological and Materials Science Applications

The triazole and benzoic acid moieties are both well-established pharmacophores, and their combination in a single molecule has led to the discovery of compounds with a wide range of biological activities. Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been investigated for their potential as anticancer agents. nih.gov These studies have shown that certain hybrids exhibit potent inhibitory activities against various cancer cell lines. nih.gov The structure-activity relationship (SAR) studies on these compounds suggest that the substitution pattern on the benzoic acid and triazole rings plays a crucial role in their biological activity. nih.gov

In the realm of materials science, functionalized benzoic acids are being explored for the development of novel materials. For instance, benzoic acid-functionalized graphene oxide has been used in the development of sensors. The coordination of functionalized benzoic acids with metal ions is also a promising strategy for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis. While the direct application of this compound in materials science has not been reported, its structural motifs suggest potential as a ligand in coordination chemistry or as a building block for functional polymers.

Table 2: Potential Applications of Triazole-Benzoic Acid Scaffolds

FieldPotential ApplicationRationale
Biological ScienceAnticancer agentsTriazole and benzoic acid are known pharmacophores. nih.gov
Materials ScienceLigands for MOFsCarboxylate and triazole groups can coordinate with metal ions.
Materials ScienceFunctional monomersThe benzoic acid moiety allows for polymerization.

Strategic Outlook for Design of Novel Triazole-Benzoic Acid Derivatives

The existing body of research on triazole-benzoic acid derivatives provides a solid foundation for the strategic design of new compounds with enhanced properties. Future research should focus on the systematic exploration of the chemical space around the this compound scaffold.

Key strategies for the design of novel derivatives include:

Modification of the substitution pattern: Introducing various functional groups at different positions on both the benzoic acid and triazole rings can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity or material properties.

Isomeric variation: A systematic synthesis and evaluation of all possible positional isomers of Methoxy-triazolyl-benzoic acid would provide a comprehensive understanding of the impact of substituent placement on the compound's characteristics.

Bioisosteric replacement: Replacing the carboxylic acid or methoxy (B1213986) group with other functional groups of similar size and electronic properties could lead to compounds with improved pharmacokinetic profiles or different material characteristics.

Hybrid molecule design: The conjugation of the this compound core with other known bioactive molecules or functional material precursors could result in hybrid compounds with novel or enhanced functionalities. nih.gov

A continued interplay between synthetic chemistry, biological evaluation, and computational modeling will be essential for the rational design and development of the next generation of triazole-benzoic acid derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagent/CatalystSolventTemp (°C)Yield (%)
Triazole couplingPd(PPh₃)₄DMF9078–85
HydrolysisNaOH (aq.)MeOH/H₂O6095

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound derivatives?

Answer:
SHELX and ORTEP are critical for refining crystal structures and visualizing anisotropic displacement parameters. For example:

  • SHELXL : Refines hydrogen bonding networks involving the triazole N–H and benzoic acid COOH groups.
  • ORTEP-III : Generates thermal ellipsoid plots to assess positional disorder in the methoxy group.
    Best practices include:
  • Data collection : High-resolution (<1.0 Å) X-ray diffraction.
  • Validation : R-factor < 5%, and analysis of residual electron density maps .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Methoxy singlet at δ 3.8–4.0 ppm; triazole protons as doublets (δ 7.5–8.5 ppm).
    • ¹³C NMR : Carboxylic acid C=O at δ 170–175 ppm.
  • IR : Broad O–H stretch (2500–3000 cm⁻¹) and triazole C=N (1600 cm⁻¹).
  • HRMS : Exact mass calculated for C₁₀H₉N₃O₃: 219.20 g/mol (observed: 219.19) .

Advanced: How do researchers address contradictions in biological activity data for triazole-containing benzoic acid derivatives?

Answer:
Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are analyzed via:

  • Dose-response curves : Triplicate runs to assess reproducibility.
  • Molecular docking : Compare binding poses of 4-methoxy vs. non-methoxy analogs (e.g., AutoDock Vina).
  • Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Q. Table 2: Anti-inflammatory Activity Comparison

CompoundIC₅₀ (μM)Selectivity Index (vs. COX-2)
Parent12.38.5
Methoxy analog6.715.2

Basic: What are the common functionalization strategies for modifying the triazole ring in this compound?

Answer:

  • Electrophilic substitution : Bromination at the triazole C5 position using NBS.
  • Cross-coupling : Suzuki-Miyaura with aryl boronic acids.
  • N-Alkylation : React with alkyl halides (e.g., CH₃I) in presence of NaH .

Advanced: How is multi-objective optimal experimental design applied to optimize reaction kinetics in benzoic acid derivatization?

Answer:
A framework balancing yield, purity, and cost involves:

  • DoE (Design of Experiments) : Central composite design to vary temperature, catalyst loading, and solvent ratio.
  • Online monitoring : FTIR or HPLC to track esterification in real-time.
  • Pareto optimization : Trade-off analysis between reaction time (8–24 hrs) and conversion (>90%) .

Basic: What are the storage and stability considerations for this compound?

Answer:

  • Storage : Desiccated at –20°C under argon to prevent hydrolysis.
  • Stability : Stable for >2 years if protected from light and moisture.
  • Decomposition signs : Discoloration (yellowing) or precipitate formation .

Advanced: How do computational methods predict the acid dissociation constant (pKa) of this compound?

Answer:

  • Software : COSMO-RS or ACD/Labs.
  • Inputs : Optimized geometry (DFT/B3LYP/6-311+G(d,p)).
  • Validation : Compare with experimental pKa (2.8 for COOH group) from potentiometric titration .

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